molecular formula C13H16N2 B11898505 5-Isopropyl-8-methylquinolin-7-amine

5-Isopropyl-8-methylquinolin-7-amine

Cat. No.: B11898505
M. Wt: 200.28 g/mol
InChI Key: AANARCDJLFCIAA-UHFFFAOYSA-N
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Description

5-Isopropyl-8-methylquinolin-7-amine is a quinoline derivative characterized by a bicyclic aromatic structure with a nitrogen atom at position 1 of the quinoline core. Key substituents include an isopropyl group at position 5, a methyl group at position 8, and an amine group at position 6. Its amine and alkyl substituents likely influence solubility, reactivity, and intermolecular interactions compared to other quinoline or isoquinoline derivatives.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

8-methyl-5-propan-2-ylquinolin-7-amine

InChI

InChI=1S/C13H16N2/c1-8(2)11-7-12(14)9(3)13-10(11)5-4-6-15-13/h4-8H,14H2,1-3H3

InChI Key

AANARCDJLFCIAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C2=C1N=CC=C2)C(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-8-methylquinolin-7-amine typically involves the functionalization of the quinoline ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of quinoline derivatives often employs scalable and environmentally friendly methods. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used due to their efficiency and selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on Methyl 7-(4-methoxyphenylamino)-3-methyl-5,8-dioxo-1-phenyl-5,8-dihydroisoquinoline-4-carboxylate (5d) , an isoquinoline derivative. Below is a detailed comparison with 5-Isopropyl-8-methylquinolin-7-amine, highlighting structural and functional differences:

Structural Differences

Feature This compound Compound 5d (Isoquinoline Derivative)
Core Structure Quinoline (N at position 1) 5,8-Dihydroisoquinoline (N at position 2)
Substituents - 5-Isopropyl
- 8-Methyl
- 7-Amine
- 3-Methyl
- 7-(4-Methoxyphenylamino)
- 4-Carboxylate ester
- 5,8-Diketone
Functional Groups Amine, alkyl groups Ester, quinone, methoxyphenylamino, ketones

Physicochemical Properties

Property This compound (Inferred) Compound 5d
Melting Point Not reported 202–203.5 °C
IR Signatures N-H stretch (~3400 cm⁻¹) 3433 cm⁻¹ (N-H), 1731 cm⁻¹ (C=O ester), 1677 cm⁻¹ (C=O quinone)
Solubility Likely moderate (amine enhances polarity) Lower (due to aromatic esters and ketones)

Spectral Data

Compound 5d exhibits distinct NMR and mass spectral features due to its complex substituents:

  • ¹H-NMR : Signals for methoxy (δ 3.81), methyl ester (δ 4.04), and aromatic protons (δ 7.48) .
  • ¹³C-NMR: Peaks confirm ester carbonyl (δ 169.4) and quinone ketones (δ 180.8, 181.2) . In contrast, this compound would display signals for isopropyl branching (e.g., δ ~1.2–1.5 for CH₃ and δ ~2.5–3.0 for CH) and aromatic protons near the amine group.

Functional Implications

  • Reactivity: The amine group in this compound may facilitate nucleophilic reactions or hydrogen bonding, whereas 5d’s ester and quinone groups enable electrophilic reactivity (e.g., Michael additions).
  • The target compound’s bioactivity remains speculative without direct data.

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